Cas no 2138278-29-0 (5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid)

5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid
- 2138278-29-0
- EN300-717204
-
- インチ: 1S/C8H6F2N4O3/c1-14-2-3(11-13-14)5-4(8(15)16)6(7(9)10)17-12-5/h2,7H,1H3,(H,15,16)
- InChIKey: ACMUPQPCPGHYEJ-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=O)O)C(C2=CN(C)N=N2)=NO1)F
計算された属性
- 精确分子量: 244.04079639g/mol
- 同位素质量: 244.04079639g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 307
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94Ų
- XLogP3: 0
5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-717204-0.5g |
5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2138278-29-0 | 95.0% | 0.5g |
$1504.0 | 2025-03-12 | |
1PlusChem | 1P0287D4-250mg |
5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2138278-29-0 | 95% | 250mg |
$1243.00 | 2023-12-19 | |
1PlusChem | 1P0287D4-10g |
5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2138278-29-0 | 95% | 10g |
$10315.00 | 2023-12-19 | |
Enamine | EN300-717204-2.5g |
5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2138278-29-0 | 95.0% | 2.5g |
$3782.0 | 2025-03-12 | |
Enamine | EN300-717204-0.1g |
5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2138278-29-0 | 95.0% | 0.1g |
$669.0 | 2025-03-12 | |
Enamine | EN300-717204-1.0g |
5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2138278-29-0 | 95.0% | 1.0g |
$1929.0 | 2025-03-12 | |
1PlusChem | 1P0287D4-50mg |
5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2138278-29-0 | 95% | 50mg |
$696.00 | 2023-12-19 | |
1PlusChem | 1P0287D4-100mg |
5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2138278-29-0 | 95% | 100mg |
$889.00 | 2023-12-19 | |
1PlusChem | 1P0287D4-2.5g |
5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2138278-29-0 | 95% | 2.5g |
$4737.00 | 2023-12-19 | |
1PlusChem | 1P0287D4-1g |
5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid |
2138278-29-0 | 95% | 1g |
$2447.00 | 2023-12-19 |
5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acidに関する追加情報
5-(Difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic Acid: A Comprehensive Overview
The compound 5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 2138278-29-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of oxazole derivatives, which are known for their versatile applications in drug design and agrochemicals. The structure of this molecule incorporates a difluoromethyl group, a triazole ring, and a carboxylic acid moiety, each contributing uniquely to its chemical properties and functional versatility.
Recent studies have highlighted the importance of oxazole derivatives in medicinal chemistry due to their ability to act as scaffolds for bioactive molecules. The triazole ring in this compound is particularly notable for its role in enhancing the stability and bioavailability of pharmaceutical agents. Triazoles are also known for their ability to form hydrogen bonds, which can significantly influence the pharmacokinetic properties of a drug. The difluoromethyl group adds another layer of functionality by introducing electron-withdrawing effects, which can modulate the reactivity and selectivity of the molecule in various biochemical environments.
One of the most promising applications of this compound lies in its potential as an agrochemical. Researchers have demonstrated that oxazole derivatives with similar structural features exhibit potent antifungal activity, making them strong candidates for the development of next-generation fungicides. The combination of the triazole ring and the carboxylic acid group in this molecule suggests that it could be effective against a wide range of fungal pathogens that are resistant to conventional treatments.
In addition to its agricultural applications, this compound has shown potential in the field of oncology. Preclinical studies have indicated that certain oxazole derivatives can inhibit key enzymes involved in cancer cell proliferation. The difluoromethyl group in this molecule may play a critical role in targeting specific pathways associated with tumor growth and metastasis. Furthermore, the triazole ring could enhance the molecule's ability to penetrate cellular membranes, thereby improving its efficacy as an anticancer agent.
The synthesis of 5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the oxazole ring through cyclization reactions and the subsequent introduction of functional groups such as the difluoromethyl and triazole moieties. These steps require precise control over reaction conditions to ensure high yields and optimal purity.
From an environmental standpoint, researchers are increasingly focusing on the biodegradability and eco-friendliness of agrochemicals derived from oxazole derivatives. The presence of fluorinated groups like the difluoromethyl moiety raises questions about the compound's persistence in soil and water systems. However, preliminary studies suggest that this compound may degrade more rapidly under certain environmental conditions compared to traditional fungicides.
In conclusion, 5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yli)-1,2-Oxazolecarboxylic acid (CAS No. 2138278-29-) represents a cutting-edge advancement in organic chemistry with diverse applications across multiple industries. Its unique structural features make it a valuable tool for researchers seeking innovative solutions in drug development and agricultural science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in shaping future advancements in these fields.
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